molecular formula C4H7N3O B591735 (3-Amino-1H-pyrazol-5-yl)methanol CAS No. 1000895-26-0

(3-Amino-1H-pyrazol-5-yl)methanol

Cat. No.: B591735
CAS No.: 1000895-26-0
M. Wt: 113.12
InChI Key: NZORXPUYHVZTQG-UHFFFAOYSA-N
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Description

(3-Amino-1H-pyrazol-5-yl)methanol: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a hydroxymethyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It’s worth noting that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are often used as synthetic building blocks in the creation of various organic molecules, particularly diverse heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

5-amino-pyrazoles have been noted for their ability to undergo reactions with α, β -unsaturated compounds . For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides access to fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that (3-Amino-1H-pyrazol-5-yl)methanol may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

Given the compound’s potential role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds , it’s plausible that it could influence a variety of biochemical pathways depending on the specific targets and the resulting compounds formed.

Pharmacokinetics

The compound’s solubility, stability, and other physicochemical properties would likely play a significant role in its bioavailability and pharmacokinetics .

Result of Action

Given its potential role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds , it’s plausible that the compound could have a variety of effects depending on the specific targets and the resulting compounds formed.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted reactions and the use of eco-friendly catalysts are explored to make the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Amino-1H-pyrazol-5-yl)methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl or carboxyl group.

    Reduction: The compound can also be reduced, particularly at the amino group, to form various derivatives.

    Substitution: It can participate in substitution reactions, especially at the amino group, to form a variety of substituted pyrazoles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole carboxylic acids, and pyrazole aldehydes .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-amino-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORXPUYHVZTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717044
Record name (3-Amino-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000895-26-0, 948571-48-0
Record name 5-Amino-1H-pyrazole-3-methanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-1H-pyrazol-5-yl)methanol
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